molecular formula C8H10O4 B2686400 (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester CAS No. 785807-06-9

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester

Cat. No.: B2686400
CAS No.: 785807-06-9
M. Wt: 170.164
InChI Key: OARAGBOCQAZZPY-ULQPCXBYSA-N
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Description

(1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[221]heptane-2alpha-carboxylic acid methyl ester is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the epoxidation of a bicyclic precursor followed by esterification. Specific reaction conditions may include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired epoxide and ester functionalities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of diols or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its biological activity and potential use in drug discovery.

  • Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide and ester functionalities play a crucial role in its biological activity, potentially affecting enzyme activity or cellular processes.

Comparison with Similar Compounds

This compound can be compared with other similar bicyclic compounds, such as:

  • Bicyclo[2.2.1]heptane derivatives: Similar structural motifs but differing in functional groups.

  • Epoxy derivatives: Other epoxy-containing compounds with varying ring structures and substituents.

The uniqueness of (1beta,4beta)-5alpha,6alpha-Epoxy-7-oxabicyclo[2.2.1]heptane-2alpha-carboxylic acid methyl ester lies in its specific combination of bicyclic structure, epoxide, and ester functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1R,2S,4R,5S,6R)-3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-8(9)3-2-4-6-7(12-6)5(3)11-4/h3-7H,2H2,1H3/t3-,4-,5+,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARAGBOCQAZZPY-ULQPCXBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C3C(C1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]3[C@@H]([C@H]1O2)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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